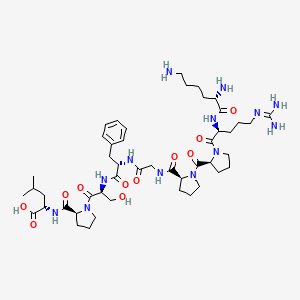

U-II-(4-11) (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

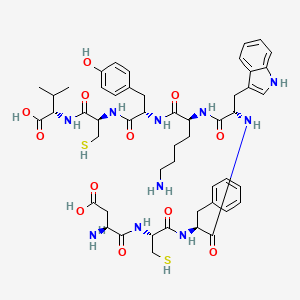

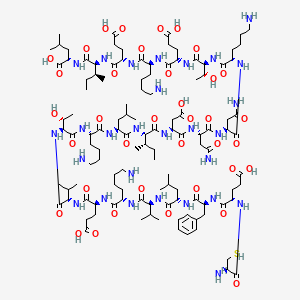

U-II-(4-11) (humano), también conocido como urotensina-II humana (4-11), es un fragmento sintético del péptido urotensina-II humano. La urotensina-II es un dodecapéptido cíclico aislado originalmente de los extractos urofisiales del teleósteo gobioide Gillichthys mirabilis (chupador de lodo de mandíbula larga). Este péptido es conocido por sus potentes propiedades vasoactivas, lo que lo convierte en una molécula significativa en el estudio de la fisiología y patología cardiovascular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de U-II-(4-11) (humano) suele implicar la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina insoluble. El proceso incluye los siguientes pasos:

Carga de resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica en crecimiento.

Escisión: El péptido completado se escinde de la resina y se purifica.

Métodos de producción industrial: La producción industrial de U-II-(4-11) (humano) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica rigurosos controles de calidad para garantizar la pureza y consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: U-II-(4-11) (humano) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación-reducción que involucran sus residuos de cisteína.

Reactivos y condiciones comunes:

Formación de enlaces peptídicos: Reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt) se utilizan comúnmente.

Oxidación: El peróxido de hidrógeno o el yodo pueden utilizarse para oxidar los residuos de cisteína y formar enlaces disulfuro.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) pueden reducir los enlaces disulfuro a tioles libres.

Productos principales: Los productos principales de estas reacciones son el propio péptido y sus formas oxidadas o reducidas, dependiendo de las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

U-II-(4-11) (humano) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Investigado por su papel en las vías de señalización celular, particularmente aquellas que involucran la vasoconstricción y la vasodilatación.

Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, hipertensión e insuficiencia cardíaca.

Mecanismo De Acción

U-II-(4-11) (humano) ejerce sus efectos al unirse al receptor de la urotensina-II, un receptor acoplado a proteína G (GPCR). Tras la unión, activa la proteína Gq/11, lo que lleva a un aumento en el recambio de fosfato de inositol y a niveles elevados de calcio intracelular. Esta cascada da como resultado una potente vasoconstricción, que es el principal efecto fisiológico de la urotensina-II .

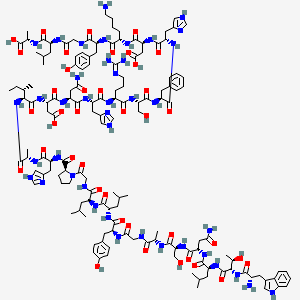

Compuestos similares:

Urotensina-II (U-II): El péptido progenitor del que se deriva U-II-(4-11) (humano). Es un dodecapéptido cíclico con propiedades vasoactivas similares.

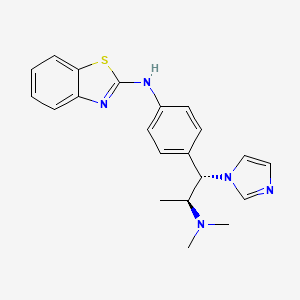

Péptido relacionado con la urotensina-II (URP): Otro péptido que se une al receptor de la urotensina-II, pero con diferente potencia y eficacia.

Urantide: Un análogo sintético de U-II que actúa como un potente antagonista del receptor de la urotensina-II.

Singularidad: U-II-(4-11) (humano) es único debido a su alta potencia y eficacia como ligando para el receptor de la urotensina-II. Es aproximadamente tres veces más potente que el péptido progenitor, lo que lo convierte en una herramienta valiosa para estudiar la vía de señalización de la urotensina-II y sus efectos fisiológicos .

Comparación Con Compuestos Similares

Urotensin-II (U-II): The parent peptide from which U-II-(4-11) (human) is derived. It is a cyclic dodecapeptide with similar vasoactive properties.

Urotensin-II-related peptide (URP): Another peptide that binds to the urotensin-II receptor but with different potency and efficacy.

Urantide: A synthetic analogue of U-II that acts as a potent antagonist of the urotensin-II receptor.

Uniqueness: U-II-(4-11) (human) is unique due to its high potency and efficacy as a ligand for the urotensin-II receptor. It is approximately three times more potent than the parent peptide, making it a valuable tool for studying the urotensin-II signaling pathway and its physiological effects .

Propiedades

Fórmula molecular |

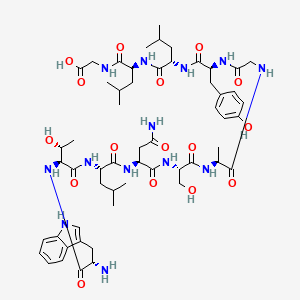

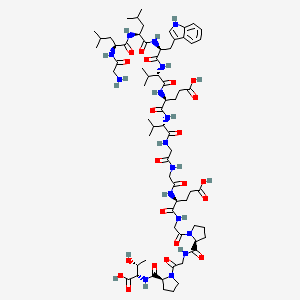

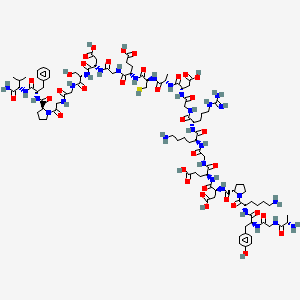

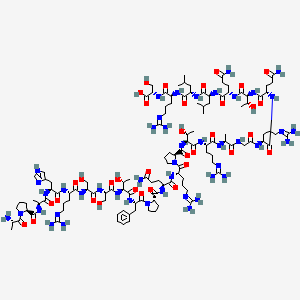

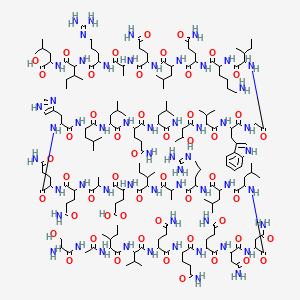

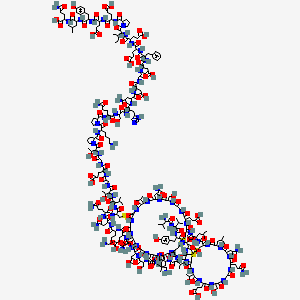

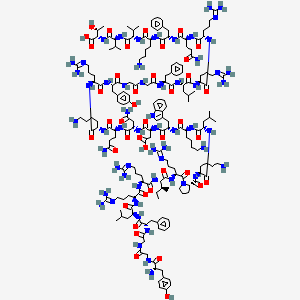

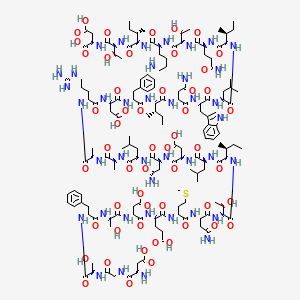

C50H66N10O12S2 |

|---|---|

Peso molecular |

1063.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

Clave InChI |

OQZDXQFQHJIOEY-LOWSNRHLSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |

SMILES canónico |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)